Afurolol, (R)-

Description

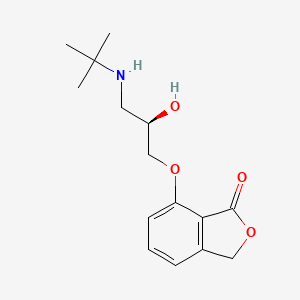

Afurolol, (R)- is a β-adrenergic receptor antagonist (beta-blocker) with the molecular formula C₁₅H₂₁NO₄ and an average molecular mass of 279.336 g/mol . Its International Nonproprietary Name (INN) distinguishes the (R)-enantiomer, which is critical due to enantioselective pharmacological activity common in beta-blockers . The compound’s systematic name is 7-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone, and it is registered under CAS numbers 91853-75-7 (specific to the (R)-form) and 65776-67-2 (racemic mixture or base form) .

Afurolol is synthesized via a multi-step process involving 7-hydroxyphthalide, 1-chloro-2,3-epoxypropane, and tert-butylamine, yielding a product with a melting point of 195–196°C . It exhibits intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing effects, distinguishing it from other non-selective beta-blockers . Its physicochemical properties include a boiling point of 485.4°C and solubility in DMSO, which is relevant for pharmaceutical formulation .

Properties

CAS No. |

91853-75-7 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.34 |

IUPAC Name |

1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, (R)- |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3/t11-/m1/s1 |

InChI Key |

NFXPPCYKSAAUMQ-LLVKDONJSA-N |

SMILES |

O=C1OCC2=C1C(OC[C@H](O)CNC(C)(C)C)=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Afurolol, (R)-; |

Origin of Product |

United States |

Comparison with Similar Compounds

Beta-blockers are classified by selectivity (β₁ vs. β₂/β₃), presence of ISA, and ancillary properties (e.g., vasodilation). Below, Afurolol, (R)- is compared structurally and functionally with key analogs:

Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Selectivity | ISA | Membrane Activity | Key Indications |

|---|---|---|---|---|---|---|

| Afurolol, (R)- | 91853-75-7 | C₁₅H₂₁NO₄ | Non-selective | Yes | Weak | Hypertension, Angina |

| Labetalol | 36894-69-6 | C₁₉H₂₄N₂O₃ | α₁/β₁/β₂-blocker | No | No | Hypertensive crises |

| Atenolol | 29122-68-7 | C₁₄H₂₂N₂O₃ | β₁-selective | No | No | Hypertension, MI |

| Alprenolol | 13655-52-2 | C₁₅H₂₃NO₂ | Non-selective | Yes | Moderate | Arrhythmias |

| Metoprolol | 37350-58-6 | C₁₅H₂₅NO₃ | β₁-selective | No | No | Hypertension, Heart failure |

Key Findings :

Selectivity: Afurolol, like Alprenolol, is non-selective, inhibiting both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. This contrasts with β₁-selective agents (e.g., Atenolol, Metoprolol), which reduce bronchoconstriction risks . Labetalol uniquely combines α₁-blockade with β-blockade, enabling vasodilation, a property absent in Afurolol .

Intrinsic Sympathomimetic Activity (ISA): Afurolol and Alprenolol exhibit ISA, partially agonizing β-receptors to mitigate bradycardia and cold extremities—common side effects of non-ISA beta-blockers like Propranolol . ISA may reduce efficacy in severe hypertension but improve tolerability in patients with borderline heart rates .

Membrane-Stabilizing Activity: Afurolol’s weak membrane stabilization contrasts with Alprenolol’s moderate activity, which can suppress arrhythmias but increase toxicity risks .

Pharmacokinetics: Afurolol’s solubility in DMSO and storage requirements (-20°C for stability) differ from water-soluble agents like Atenolol, which have longer half-lives (6–7 hours vs. Afurolol’s unreported t₁/₂) .

Clinical Applications :

- Afurolol’s ISA makes it suitable for patients with resting bradycardia, whereas β₁-selective agents (Metoprolol) are preferred in asthma comorbidities .

Q & A

Q. What are the recommended synthetic pathways for (R)-Afurolol, and what factors influence yield?

The synthesis of (R)-Afurolol involves reacting 7-hydroxyphthalide with 1-chloro-2,3-epoxypropane at 100°C for 5 hours, followed by crystallization from methanol and ethyl acetate. Critical parameters include reaction temperature, stoichiometric ratios, and purification steps. A yield of 52.5% is typical under optimized conditions .

Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Epoxidation | 1-chloro-2,3-epoxypropane, 100°C | 7-(2,3-epoxypropoxy)phthalide (88-90°C mp) |

| Amine addition | tert-butylamine, 20°C, overnight | Crude product |

| Crystallization | Methanol → Ethyl acetate | 52.5% yield, 195-196°C mp |

Q. Which analytical methods are essential for characterizing (R)-Afurolol?

High-performance liquid chromatography (HPLC) for enantiomeric purity, nuclear magnetic resonance (NMR) for structural confirmation, and melting point determination are standard. Chiral stationary phases in HPLC can distinguish (R)- and (S)-enantiomers .

Table 2: Analytical Parameters

| Method | Conditions/Details |

|---|---|

| HPLC (chiral) | Chiralpak AD-H column, hexane:isopropanol (90:10) |

| H NMR | 500 MHz, CDCl₃, δ 1.25 (s, 9H, tert-butyl) |

Q. How can researchers ensure reproducibility when replicating older synthetic protocols (e.g., 1976 patent)?

Document precise reagent grades, reaction timelines, and purification steps. Validate results via independent synthesis and cross-check spectral data against literature. Address variability in older methods by using modern analytical validation techniques .

Advanced Research Questions

Q. How can contradictions in enantiomer-specific β-blocking activity data be resolved?

Contradictions may arise from impure enantiomers or model-specific responses. Use chiral chromatography to confirm purity (>99% ee) and validate activity across multiple models (e.g., isolated cardiomyocytes vs. in vivo assays). Apply the PICOT framework to define population (e.g., animal model), intervention (dose), and outcome (e.g., heart rate reduction) for consistency .

Q. What experimental design principles apply to assessing (R)-Afurolol’s pharmacokinetics in heterogeneous populations?

Follow FINER criteria:

Q. How should researchers address statistical variability in dose-response studies of (R)-Afurolol?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ values. Report variability as mean ± SEM and apply ANOVA for multi-group comparisons. Predefine significance thresholds (e.g., p < 0.01) to avoid Type I errors .

Methodological Guidance

- Data Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., conflicting in vitro vs. in vivo results). Prioritize resolving factors that influence downstream conclusions, such as enantiomeric purity or model relevance .

- Manuscript Preparation : Structure pharmacological data with tables (Roman numerals, centered titles) and avoid footnotes. Use metric units (e.g., nM for IC₅₀) and justify significant figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.